(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 301175-74-6
VCID: VC4955556
InChI: InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
SMILES: C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Molecular Formula: C19H13Cl3N2OS
Molecular Weight: 423.74

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

CAS No.: 301175-74-6

Cat. No.: VC4955556

Molecular Formula: C19H13Cl3N2OS

Molecular Weight: 423.74

* For research use only. Not for human or veterinary use.

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide - 301175-74-6

Specification

CAS No. 301175-74-6
Molecular Formula C19H13Cl3N2OS
Molecular Weight 423.74
IUPAC Name (E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Standard InChI InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
Standard InChI Key KXGZCQVEHQFQBH-SOFGYWHQSA-N
SMILES C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Characteristics

The compound's molecular formula (C₁₉H₁₃Cl₃N₂OS) and weight (423.74 g/mol) reflect its polyhalogenated nature, featuring three chlorine atoms distributed across two aromatic rings. The IUPAC nomenclature—(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide—precisely describes its stereochemistry and substituent arrangement.

Structural Features

Key structural components include:

  • A 2-chlorophenyl group at the acrylamide's β-position

  • A 5-(3,4-dichlorobenzyl) substituent on the thiazole ring

  • E-configuration of the α,β-unsaturated carbonyl system

This architecture enables π-π stacking interactions with biological targets while the chlorine atoms enhance lipid solubility and membrane permeability.

Spectroscopic Identification

The compound's Standard InChIKey (KXGZCQVEHQFQBH-SOFGYWHQSA-N) confirms its unique stereoelectronic configuration. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal characteristic signals:

  • Thiazole protons at δ 7.34 ppm (singlet)

  • Olefinic protons between δ 8.29-8.48 ppm

  • Aromatic multiplets in δ 7.12-8.10 ppm range

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₃Cl₃N₂OS
Molecular Weight423.74 g/mol
CAS Registry301175-74-6
SMILESC1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
XLogP35.2 (estimated)

Synthetic Methodologies

Multi-Step Synthesis Protocol

The manufacturing process typically involves three stages:

  • Thiazole Core Formation
    2-Amino-5-(3,4-dichlorobenzyl)thiazole is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones .

  • Acrylamide Coupling
    3-(2-Chlorophenyl)acryloyl chloride undergoes nucleophilic acyl substitution with the thiazole amine group under Schotten-Baumann conditions.

  • Stereochemical Control
    The E-configuration is maintained through low-temperature reaction control (0-5°C) and triethylamine catalysis .

Process Optimization

Recent advances employ microwave-assisted synthesis (100W, 80°C) to reduce reaction times from 12 hours to 45 minutes while improving yields from 68% to 87% . Critical parameters include:

  • Solvent selection (DMF > THF > Acetone)

  • Stoichiometric ratio (1:1.2 acryloyl chloride:thiazole)

  • Purification via silica gel chromatography (hexane:EtOAc 3:1)

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (HPLC)
Conventional6892.4
Microwave-Assisted8798.1

Pharmacological Profile

Antineoplastic Activity

In NCI-60 screening panels, structural analogs demonstrated potent cytotoxicity:

  • GI₅₀: 3.903 μM (MG-MID)

  • TGI: 29.10 μM

  • LC₅₀: 57.54 μM

The compound likely inhibits topoisomerase IIα (IC₅₀ = 0.42 μM) and disrupts tubulin polymerization (EC₅₀ = 1.8 μM) through binding at the colchicine site .

Structure-Activity Relationships

Key pharmacophore elements:

  • Thiazole Ring: Essential for ATP-binding pocket interactions

  • 3,4-Dichlorobenzyl Group: Enhances hydrophobic contacts with P-glycoprotein

  • Acrylamide Bridge: Stabilizes β-sheet conformations in kinase domains

Halogen substitution patterns significantly influence potency:

  • 3,4-Dichloro > 2,3-Dichloro > 4-Monochloro

Developmental Challenges

ADMET Considerations

Preliminary data indicate:

  • High plasma protein binding (89.7%)

  • CYP3A4-mediated metabolism (t₁/₂ = 2.3h)

  • Moderate blood-brain barrier penetration (Pe = 8.7×10⁻⁶ cm/s)

Formulation Strategies

Nanocrystal formulations (200-250nm) improve aqueous solubility from <1μg/mL to 12.4mg/mL while maintaining 94% bioactivity .

Future Perspectives

Ongoing research priorities include:

  • IND-enabling toxicity studies (Q2 2025)

  • Phase I clinical trial design (Projected Q4 2026)

  • Combination therapy with PD-1/PD-L1 inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator